N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2O3S2/c19-11-1-6-15(20)14(9-11)16-10-27-18(22-16)23-17(24)7-8-28(25,26)13-4-2-12(21)3-5-13/h1-6,9-10H,7-8H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDMKEJUWXEHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The 2,5-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,5-dichlorobenzene as a starting material.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or amide precursor.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide. The compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
- In Vitro Studies : In laboratory settings, the compound was tested against a range of pathogens, demonstrating significant inhibitory effects on strains resistant to conventional antibiotics. For instance, a study reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid .
- Case Study : A specific investigation into the antibacterial efficacy of thiazole derivatives indicated that compounds related to this compound showed effective results against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values supporting their potential as therapeutic agents in treating resistant infections .
Anticancer Applications
The anticancer potential of this compound has also been explored extensively. Its structure allows it to interact with cancer cell lines effectively.
- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. It has been evaluated against several cancer types, particularly breast cancer cell lines such as MCF7.
- In Vitro Efficacy : Research has shown that this compound exhibits cytotoxic effects at concentrations above 10 µM, leading to a significant reduction in cell viability .
- Case Study : In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated a notable ability to inhibit cell growth effectively .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity and interaction modes of this compound with target proteins involved in bacterial resistance and cancer proliferation.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound may modulate the activity of specific receptors by acting as an agonist or antagonist.
Signal Transduction: The compound may affect signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-bromophenyl)sulfonyl)propanamide
- N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methylphenyl)sulfonyl)propanamide
Uniqueness
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to the presence of the 4-fluorophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Biological Activity
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a thiazole-derived compound that has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a dichlorophenyl group and a sulfonamide moiety attached to a propanamide backbone. This unique structure is believed to contribute to its biological efficacy.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | MIC values range from 6.25 μg/mL to 28.7 μg/mL |
| Reference Compound (Ciprofloxacin) | E. coli, S. aureus | MIC 6.25 μg/mL |
The compound demonstrated comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Activity
The anticancer properties of thiazole derivatives have been highlighted in various studies. The compound's structural features may enhance its ability to inhibit cancer cell proliferation.
| Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | 1.61 ± 1.92 | Significant growth inhibition observed |
| MCF7 (Breast Cancer) | 1.98 ± 1.22 | Effective against hormone-sensitive breast cancer |
The structure-activity relationship (SAR) analysis suggests that the presence of electronegative substituents like chlorine enhances antiproliferative activity .
Anti-inflammatory Activity
Research has shown that thiazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
This anti-inflammatory activity indicates the potential use of this compound in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that compounds with a dichlorophenyl substitution exhibited higher antibacterial activity compared to those without such substitutions.
- Anticancer Potential : Another investigation into the anticancer effects of thiazole derivatives revealed that those with sulfonamide groups significantly inhibited the proliferation of cancer cells in vitro, particularly in colon and breast cancer models.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Electronegative Substituents : The presence of halogens (Cl and F) enhances biological activity.
- Thiazole Ring : Essential for maintaining biological efficacy across various activities.
- Sulfonamide Group : Contributes to both antimicrobial and anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclization of 2-aminothiazole precursors with 2,5-dichlorophenyl ketones under reflux conditions (e.g., ethanol, 80°C, 12 hrs) .
Sulfonylation : Reacting the thiazole intermediate with 4-fluorophenylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base (0–5°C, 2 hrs) .
Amide coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the sulfonylpropanoyl group to the thiazole nitrogen .
- Characterization : Confirmed via -/-NMR (peaks at δ 7.5–8.1 ppm for aromatic protons), IR (C=O stretch at ~1680 cm), and HRMS .
Q. What spectroscopic and chromatographic techniques are critical for purity assessment?
- Analytical workflow :
- HPLC : Reverse-phase C18 column (ACN/water gradient) to confirm >95% purity .
- TLC : Monitoring reaction progress using silica gel plates (ethyl acetate/hexane eluent) .
- Elemental analysis : Validates empirical formula (e.g., CHClFNOS) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, sulfonyl group placement) influence biological activity?
- Case studies :
- Replacing 4-fluorophenylsulfonyl with 4-chlorophenylsulfonyl reduces antitumor potency (IC increases from 1.2 µM to 4.7 µM in HeLa cells), suggesting fluorine’s role in target binding .
- Thiazole ring methylation at position 4 enhances metabolic stability (t increases from 2.1 to 5.8 hrs in liver microsomes) but reduces solubility .
- Design strategy : Use SAR studies with analogs (e.g., pyrimidine or triazole replacements for thiazole) to optimize potency/pharmacokinetics .
Q. How can contradictions in reported biological data (e.g., variable IC across cell lines) be resolved?
- Troubleshooting steps :
Standardize assays : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) .
Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinity to proposed targets (e.g., kinases or tubulin) .
Off-target profiling : Screen against a panel of 100+ receptors/enzymes to identify confounding interactions .
Q. What computational approaches predict the compound’s interaction with biological targets?
- In silico methods :
- Molecular docking : AutoDock Vina simulations with crystal structures (e.g., EGFR kinase, PDB: 1M17) identify key binding residues (e.g., Lys721 and Thr830) .
- MD simulations : GROMACS-based 100 ns trajectories assess binding stability (RMSD < 2.0 Å) .
- ADMET prediction : SwissADME estimates logP = 3.2 and high BBB permeability, but moderate CYP3A4 inhibition risk .
Methodological Challenges and Solutions
Q. How to address low yields (<30%) in the final amide coupling step?
- Optimization strategies :
- Use microwave-assisted synthesis (80°C, 20 mins) to accelerate reaction kinetics .
- Replace DCM with polar aprotic solvents (e.g., DMF) to improve intermediate solubility .
- Employ Schlenk techniques to exclude moisture, preventing hydrolysis of activated intermediates .
Q. What strategies mitigate oxidative degradation of the sulfonamide group during storage?
- Stability protocols :
- Store lyophilized compound under argon at -80°C, avoiding light exposure .
- Add antioxidants (0.1% BHT) to DMSO stock solutions to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
